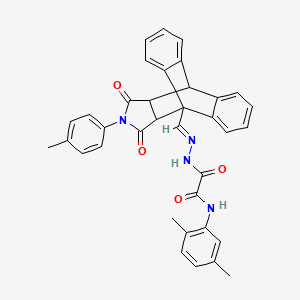![molecular formula C18H18ClN3O3 B11550566 (3E)-N-(3-Chloro-2-methylphenyl)-3-{[(3-hydroxyphenyl)formamido]imino}butanamide](/img/structure/B11550566.png)
(3E)-N-(3-Chloro-2-methylphenyl)-3-{[(3-hydroxyphenyl)formamido]imino}butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-N-(3-Chloro-2-methylphenyl)-3-{[(3-hydroxyphenyl)formamido]imino}butanamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chloro-substituted aromatic ring and a hydroxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-(3-Chloro-2-methylphenyl)-3-{[(3-hydroxyphenyl)formamido]imino}butanamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Chloro-Substituted Aromatic Ring: This can be achieved through electrophilic aromatic substitution reactions, where a chlorine atom is introduced to the aromatic ring.
Attachment of the Hydroxyphenyl Group: This step involves the formation of an amide bond between the hydroxyphenyl group and the butanamide backbone.
Final Assembly: The final step involves the formation of the imino group, which is achieved through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(3E)-N-(3-Chloro-2-methylphenyl)-3-{[(3-hydroxyphenyl)formamido]imino}butanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The imino group can be reduced to form amine derivatives.
Substitution: The chloro-substituted aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3E)-N-(3-Chloro-2-methylphenyl)-3-{[(3-hydroxyphenyl)formamido]imino}butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with a similar ester functional group.
4-Phenoxyaniline: Another compound with a phenyl group and potential biological activity.
Uniqueness
(3E)-N-(3-Chloro-2-methylphenyl)-3-{[(3-hydroxyphenyl)formamido]imino}butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chloro-substituted aromatic ring and hydroxyphenyl group make it a versatile compound for various applications.
Properties
Molecular Formula |
C18H18ClN3O3 |
|---|---|
Molecular Weight |
359.8 g/mol |
IUPAC Name |
N-[(E)-[4-(3-chloro-2-methylanilino)-4-oxobutan-2-ylidene]amino]-3-hydroxybenzamide |
InChI |
InChI=1S/C18H18ClN3O3/c1-11(21-22-18(25)13-5-3-6-14(23)10-13)9-17(24)20-16-8-4-7-15(19)12(16)2/h3-8,10,23H,9H2,1-2H3,(H,20,24)(H,22,25)/b21-11+ |
InChI Key |
MXRBDRWNVVDQBA-SRZZPIQSSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C/C(=N/NC(=O)C2=CC(=CC=C2)O)/C |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CC(=NNC(=O)C2=CC(=CC=C2)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(9E)-9-benzylidene-3-methyl-9H-indeno[2,1-c]pyridine](/img/structure/B11550492.png)
![(4E)-1-(3,4-dimethylphenyl)-4-[(3-nitrophenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B11550498.png)
![N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]spiro[2.3]hexane-1-carbohydrazide](/img/structure/B11550507.png)
![2-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-N-(3-fluorophenyl)-2-oxoacetamide](/img/structure/B11550516.png)
![Ethyl (5-{[(4-nitrophenyl)carbonyl]amino}-1,3,4-thiadiazol-2-yl)acetate](/img/structure/B11550520.png)
![N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11550526.png)
![3-{[(E)-(3-chloro-6-hydroxy-2,4-dimethylphenyl)methylidene]amino}benzoic acid](/img/structure/B11550534.png)
![methyl 4-[(Z)-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]benzoate](/img/structure/B11550539.png)

![N'-[(E)-(4-fluorophenyl)methylidene]nonane-1-sulfonohydrazide](/img/structure/B11550543.png)
![2-[(4-methylphenyl)amino]-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide (non-preferred name)](/img/structure/B11550548.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-methoxyphenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B11550552.png)
![4-Chloro-3,5-dimethyl-2-[(E)-[(3-methylphenyl)imino]methyl]-6-nitrophenol](/img/structure/B11550560.png)
